Ethyl 3-hydroxy-4-methoxy-mandelate
Overview
Description
Ethyl 3-hydroxy-4-methoxy-mandelate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Activity and Enantioselectivity Enhancement
Ethyl 3-hydroxy-4-methoxy-mandelate is involved in studies related to enzyme activity and enantioselectivity. For instance, Wang, Tsai, and Chen (2008) explored the improvement of enzyme activity and enantioselectivity through substrate engineering and covalent immobilization, using (R,S)-mandelates as a model system. Their study showed significant enhancement of enzyme performance, providing insights into biocatalysis processes (Wang, Tsai, & Chen, 2008).
Synthesis and Catalysis
This compound is also crucial in the synthesis of mandelates, which are important in organic chemistry for applications like artificial flavorings, perfumes, and as precursors for medicines and pesticides. Rafiee et al. (2004) discussed the synthesis of mandelates, highlighting the use of various catalysts for the esterification of mandelic acid with alcohols (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).
Biochemical Pathways in Bacteria
Kennedy and Fewson (1968) investigated enzymes of the mandelate pathway in Bacterium N.C.I.B. 8250, which were induced by growth on mandelate and its analogues. This research provides valuable insights into the biochemical pathways and enzyme regulation in bacteria (Kennedy & Fewson, 1968).
Organic Synthesis and Reaction Studies
Studies by Shandala, Ayoub, and Mohammad (1984) on the reaction of ethyl β-methoxycrotonate with carbonyl compounds to synthesize various organic compounds also link to the broader chemical family of this compound. These studies contribute to our understanding of organic synthesis mechanisms (Shandala, Ayoub, & Mohammad, 1984).
Role in Sunscreening Agents
Horbury et al. (2017) explored the photodynamics of ethyl ferulate, a compound structurally related to this compound, in sunscreening agents. Their study contributes to understanding the role of such compounds in commercial sunscreen blends (Horbury, Baker, Rodrigues, Quan, & Stavros, 2017).
Asymmetric Reduction Studies
Makino, Nunozawa, Baba, Oda, and Inouye (1980) investigated the asymmetric reduction of ethyl benzoylformate to mandelate, which is chemically relevant to the research on this compound. Their findings contribute to the field of stereoselective synthesis (Makino, Nunozawa, Baba, Oda, & Inouye, 1980).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10,12-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPGKWGQPSIRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502894 | |
Record name | Ethyl hydroxy(3-hydroxy-4-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91971-78-7 | |
Record name | Ethyl hydroxy(3-hydroxy-4-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxy-4-methoxy-mandelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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